molecular formula C18H24BBrN2O4 B1527114 Tert-butyl 5-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate CAS No. 1025719-14-5

Tert-butyl 5-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate

Cat. No.: B1527114
CAS No.: 1025719-14-5
M. Wt: 423.1 g/mol
InChI Key: SDQGAPHZJCNKFB-UHFFFAOYSA-N
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Description

Tert-butyl 5-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate is a complex organic compound. It is a significant intermediate in the synthesis of various biologically active compounds .

Scientific Research Applications

Chemical Synthesis and Material Development

The compound serves as a pivotal intermediate in the synthesis of a range of molecules with potential biological activity or material properties. For instance, Kong et al. (2016) demonstrated its use in synthesizing intermediates for crizotinib, a drug with significant clinical applications, highlighting its role in the development of therapeutic agents (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016). Similarly, the application of Suzuki cross-coupling reactions, as studied by Wang et al. (2014), utilizes derivatives of this compound to achieve complex molecular constructions, showcasing its versatility in organic synthesis (Wang, Peizhong, Jili, Zheng, Suying, & Bai, 2014).

Advancements in Polymer Science

In the realm of material science, particularly polymer synthesis, the compound finds application in the development of deeply colored polymers with specific electronic properties. Welterlich, Charov, and Tieke (2012) explored its utility in creating polymers containing pyrrolopyrrole units, which are of interest for optoelectronic applications, due to their color and electronic characteristics (Welterlich, Charov, & Tieke, 2012).

Novel Organic Reactions and Methodologies

Research into new synthetic routes and methodologies also benefits from this compound. Herath and Cosford (2010) reported its use in a one-step, continuous flow synthesis of pyrrole-3-carboxylic acids, demonstrating a novel approach to synthesizing complex heterocycles in an efficient manner (Herath & Cosford, 2010).

Crystallography and Structural Analysis

The compound's role extends to the field of crystallography and structural analysis, where it aids in understanding the molecular structure of complex molecules. Naveen et al. (2007) synthesized a related compound and determined its structure through X-ray crystallography, contributing to the knowledge base regarding the structural aspects of such molecules (Naveen, Dinesh, Abiraj, Gowda, Sridhar, & Prasad, 2007).

Biochemical Analysis

Biochemical Properties

Tert-butyl 5-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound is often used in Suzuki-Miyaura coupling reactions, where it acts as a boronic ester. In these reactions, it interacts with palladium catalysts and halides to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules . Additionally, the dioxaborolane group in the compound can form reversible covalent bonds with diols and other nucleophiles, making it useful in the study of enzyme mechanisms and protein-ligand interactions .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of kinases and phosphatases, which are critical regulators of cell signaling . By affecting these enzymes, the compound can alter the phosphorylation status of key signaling proteins, thereby influencing cellular responses to external stimuli. Furthermore, its interaction with transcription factors can lead to changes in gene expression, impacting processes such as cell growth, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is its ability to form covalent bonds with nucleophilic residues in proteins, such as cysteine and serine . This interaction can lead to the inhibition or activation of enzymes, depending on the specific context. For example, the compound can inhibit proteases by binding to their active sites, preventing substrate access . Additionally, it can act as an allosteric modulator, binding to sites other than the active site and inducing conformational changes that affect enzyme activity . These molecular interactions can result in significant changes in cellular function and behavior.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or moisture . This degradation can lead to the formation of by-products that may have different biological activities. Long-term exposure to the compound in in vitro or in vivo studies has been associated with changes in cellular metabolism and gene expression, highlighting the importance of considering temporal effects in experimental design .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing cellular signaling and promoting cell survival . At higher doses, it can exhibit toxic or adverse effects, including cytotoxicity and apoptosis . These threshold effects are critical for determining the safe and effective use of the compound in research and therapeutic applications. Toxicological studies have identified specific dose ranges that are associated with minimal adverse effects, providing valuable information for the design of future experiments .

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound can be metabolized by enzymes such as cytochrome P450s, which introduce hydroxyl groups into the molecule, facilitating its excretion . Additionally, the boronic ester group can undergo hydrolysis, leading to the formation of boronic acid derivatives that are further metabolized . These metabolic processes can affect the compound’s bioavailability and activity, influencing its overall impact on cellular function and health.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation . The distribution of the compound within tissues is also affected by its interaction with plasma proteins, which can facilitate its transport to different organs and tissues . These transport and distribution mechanisms are essential for understanding the compound’s pharmacokinetics and pharmacodynamics.

Subcellular Localization

The subcellular localization of this compound is a key factor in determining its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through the presence of targeting signals or post-translational modifications . For example, the compound may be directed to the nucleus by nuclear localization signals, where it can interact with transcription factors and influence gene expression . Similarly, its localization to the mitochondria can affect cellular metabolism and energy production . Understanding the subcellular localization of the compound is crucial for elucidating its mechanisms of action and potential therapeutic applications.

Properties

IUPAC Name

tert-butyl 5-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24BBrN2O4/c1-16(2,3)24-15(23)22-10-13(12-8-11(20)9-21-14(12)22)19-25-17(4,5)18(6,7)26-19/h8-10H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDQGAPHZJCNKFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C=C(C=N3)Br)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24BBrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40718238
Record name tert-Butyl 5-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

423.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1025719-14-5
Record name 1,1-Dimethylethyl 5-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1025719-14-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 5-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 5-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 5-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
Tert-butyl 5-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
Tert-butyl 5-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
Tert-butyl 5-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
Tert-butyl 5-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate

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